molecular formula C23H19FN4O B4632796 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one

Cat. No.: B4632796
M. Wt: 386.4 g/mol
InChI Key: UBBCYKNFIFABMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and have been incorporated into various therapeutic agents

Scientific Research Applications

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Biological Research: The compound is used to investigate its interactions with various biological targets, including enzymes and receptors.

    Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the nucleophilic substitution reaction where a fluorophenyl group is introduced to the triazole ring.

    Formation of the Final Compound: The final step involves the coupling of the triazole derivative with a phenylethanone derivative under suitable conditions, such as the presence of a base and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions in enzymes, inhibiting their activity. The fluorophenyl and phenyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-{[(4-Chlorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
  • 1-(5-{[(4-Bromophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
  • 1-(5-{[(4-Methylphenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one

Uniqueness

The presence of the fluorophenyl group in 1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one enhances its lipophilicity and metabolic stability compared to its analogs. This makes it a more potent and selective compound for its intended applications.

Properties

IUPAC Name

1-[5-[(4-fluorophenyl)methylamino]-3-phenyl-1,2,4-triazol-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O/c24-20-13-11-18(12-14-20)16-25-23-26-22(19-9-5-2-6-10-19)27-28(23)21(29)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBCYKNFIFABMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N2C(=NC(=N2)C3=CC=CC=C3)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
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1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
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1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
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1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
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1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one
Reactant of Route 6
1-(5-{[(4-Fluorophenyl)methyl]amino}-3-phenyl-1H-1,2,4-triazol-1-YL)-2-phenylethan-1-one

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